molecular formula C14H19N3O3 B7592529 N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide

Katalognummer B7592529
Molekulargewicht: 277.32 g/mol
InChI-Schlüssel: VOTGFTXHHOEBGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide, also known as EHP-101, is a novel compound that has shown potential in the treatment of various neurological disorders.

Wirkmechanismus

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide acts as a dual inhibitor of the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By inhibiting these enzymes, this compound increases the levels of endocannabinoids, which are known to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation, promote remyelination, and improve cognitive function. This compound has also been shown to have a favorable safety profile in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide is its potential as a neuroprotective and anti-inflammatory agent for the treatment of various neurological disorders. However, one limitation is the need for further studies to determine its efficacy and safety in humans.

Zukünftige Richtungen

For N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide include clinical trials to determine its efficacy and safety in humans. Other potential future directions include studying its potential in the treatment of other neurological disorders and investigating its mechanism of action in more detail.
Conclusion:
This compound is a novel compound that has shown potential in the treatment of various neurological disorders. Its dual inhibition of FAAH and MAGL increases the levels of endocannabinoids, which have neuroprotective and anti-inflammatory effects. Further studies are needed to determine its efficacy and safety in humans, but this compound has the potential to be a promising therapeutic agent for neurological disorders.

Synthesemethoden

The synthesis of N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide involves the reaction of 3-ethoxyspiro[3.3]heptane-6-carboxylic acid with hydrazine hydrate and acetic anhydride to form 6-hydrazinyl-1H-pyridazine-3-carboxylic acid ethyl ester. The ester is then reacted with isobutyl chloroformate and triethylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide has been studied for its potential in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and neuropathic pain. In preclinical studies, this compound has shown neuroprotective and anti-inflammatory effects, as well as the ability to promote remyelination.

Eigenschaften

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-11-8-10(14(11)6-3-7-14)15-13(19)9-4-5-12(18)17-16-9/h4-5,10-11H,2-3,6-8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTGFTXHHOEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.